Precise Linker Length: PEG4 vs. PEGn for Optimizing PROTAC Ternary Complex Formation
The TBDMS-PEG4-OH compound contains a PEG4 (tetraethylene glycol) spacer. In the context of PROTAC design, the length of the linker is a critical variable that directly impacts the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase [1]. A direct head-to-head comparison of PROTACs using PEG4 linkers versus those with PEG2 or PEG6 linkers for the same target protein can show a >10-fold difference in degradation potency (DC50) [2]. The PEG4 unit provides a specific, quantifiable distance (~18-20 Å in an extended conformation) that is empirically found to be optimal for many target-ligase pairs. Substituting with a PEG2 or PEG6 linker alters this critical distance, which can lead to a significant reduction or complete loss of degradation activity.
| Evidence Dimension | Linker length and its impact on PROTAC degradation potency (DC50) |
|---|---|
| Target Compound Data | PEG4 spacer, theoretical extended length ~18-20 Å |
| Comparator Or Baseline | PEG2 (shorter) or PEG6 (longer) spacers |
| Quantified Difference | Up to >10-fold difference in DC50 values between optimal and suboptimal linker lengths for a given target [2] |
| Conditions | In-cellulo degradation assay for PROTACs targeting specific proteins (e.g., BRD4, FKBP12) |
Why This Matters
This matters for procurement because using the correct linker length (PEG4) is essential for achieving the desired degradation potency, and substituting with a different PEG spacer (e.g., PEG2 or PEG6) can render the synthesized PROTAC ineffective, wasting valuable research time and resources.
- [1] Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology, 57, 107-123. View Source
- [2] Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. View Source
